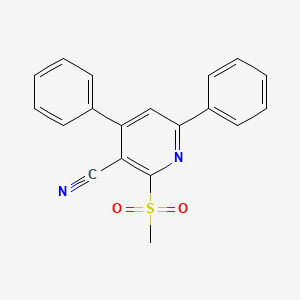
4-(mesitylcarbonyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(mesitylcarbonyl)-N-methylbenzamide, also known as MMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a white crystalline powder that is soluble in organic solvents and has a melting point of 172-174°C. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Applications De Recherche Scientifique
4-(mesitylcarbonyl)-N-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. In biochemistry, 4-(mesitylcarbonyl)-N-methylbenzamide has been used as a tool for studying protein-ligand interactions and enzyme inhibition. In materials science, 4-(mesitylcarbonyl)-N-methylbenzamide has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(mesitylcarbonyl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways. Additionally, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(mesitylcarbonyl)-N-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(mesitylcarbonyl)-N-methylbenzamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(mesitylcarbonyl)-N-methylbenzamide has several advantages for lab experiments, including its ability to form inclusion complexes with various drugs, its potent antitumor activity, and its ability to inhibit various enzymes and signaling pathways. However, there are also some limitations to using 4-(mesitylcarbonyl)-N-methylbenzamide in lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 4-(mesitylcarbonyl)-N-methylbenzamide. One direction is to study the potential use of 4-(mesitylcarbonyl)-N-methylbenzamide as a drug delivery system for various drugs. Another direction is to study the mechanism of action of 4-(mesitylcarbonyl)-N-methylbenzamide in more detail to better understand its effects on various enzymes and signaling pathways. Additionally, future research could focus on the synthesis of novel derivatives of 4-(mesitylcarbonyl)-N-methylbenzamide with improved properties for various applications. Finally, more studies could be conducted to evaluate the potential toxicity of 4-(mesitylcarbonyl)-N-methylbenzamide and its derivatives in vivo.
Conclusion
In conclusion, 4-(mesitylcarbonyl)-N-methylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 4-(mesitylcarbonyl)-N-methylbenzamide and its derivatives could lead to the development of novel drugs and materials with unique properties.
Méthodes De Synthèse
4-(mesitylcarbonyl)-N-methylbenzamide can be synthesized using various methods, including the reaction of N-methyl-4-aminobenzamide with mesityl chloride in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization or column chromatography. Another method involves the reaction of N-methyl-4-aminobenzamide with mesityl isocyanate in the presence of a base such as pyridine. The product is then purified using column chromatography.
Propriétés
IUPAC Name |
N-methyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-11-9-12(2)16(13(3)10-11)17(20)14-5-7-15(8-6-14)18(21)19-4/h5-10H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQIFAVWRLJVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2,4,6-trimethylbenzoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)
![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![2-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5702603.png)

![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)